3-Methoxy-6-(4-methoxyphenyl)pyridazine
Overview
Description
3-Methoxy-6-(4-methoxyphenyl)pyridazine is an organic compound belonging to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring This specific compound features a methoxy group at the 3rd position and a 4-methoxyphenyl group at the 6th position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(4-methoxyphenyl)pyridazine typically involves the reaction of appropriate substituted hydrazines with diketones or ketoesters. One common method includes the cyclization of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often require refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions include pyridazinone derivatives, reduced pyridazines, and various substituted pyridazines depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-6-(4-methoxyphenyl)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(4-methoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-6-(4-methylphenyl)pyridazine
- 3-Methoxy-6-(4-chlorophenyl)pyridazine
- 3-Methoxy-6-(4-fluorophenyl)pyridazine
Uniqueness
3-Methoxy-6-(4-methoxyphenyl)pyridazine is unique due to the presence of both methoxy groups, which can influence its electronic properties and reactivity. This dual methoxy substitution can enhance its potential as a bioactive compound, making it a valuable target for medicinal chemistry research .
Properties
IUPAC Name |
3-methoxy-6-(4-methoxyphenyl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-5-3-9(4-6-10)11-7-8-12(16-2)14-13-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFVBMZKYVEROA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572847 | |
Record name | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242802-84-2 | |
Record name | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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